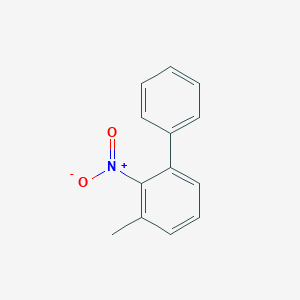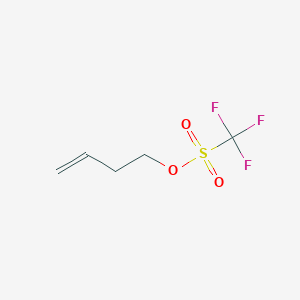
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl-
Vue d'ensemble
Description
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- is an organosilicon compound with the molecular formula C6H18Cl2Si3 . This compound is characterized by its three silicon atoms, each bonded to two methyl groups and one chlorine atom. It is used in various chemical processes and has unique properties due to its silicon backbone.
Méthodes De Préparation
The synthesis of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- typically involves the reaction of hexamethyldisilane with chlorinating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: It can undergo oxidation to form silanols or other oxidized silicon compounds.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of silicon-based materials and coatings.
Mécanisme D'action
The mechanism of action of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- involves its ability to undergo various chemical transformations due to the presence of reactive chlorine atoms and silicon-silicon bonds. These transformations allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis and industrial applications .
Comparaison Avec Des Composés Similaires
Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- can be compared with other similar organosilicon compounds such as:
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Used in the preparation of silicon-based polymers and as a protecting group reagent.
The uniqueness of Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Propriétés
IUPAC Name |
bis[chloro(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZHPKCBWCBOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C)Cl)[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453939 | |
| Record name | Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-36-2 | |
| Record name | Trisilane, 1,3-dichloro-1,1,2,2,3,3-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)








![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)




